Cas no 2171536-68-6 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic acid)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic acid
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid
- 2171536-68-6
- EN300-1473265
-
- インチ: 1S/C27H28N2O6/c1-2-3-12-23(24(30)29-15-13-27(34,14-16-29)25(31)32)28-26(33)35-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,34H,12-17H2,1H3,(H,28,33)(H,31,32)
- InChIKey: CJORAUFVVYFILU-UHFFFAOYSA-N
- ほほえんだ: OC1(C(=O)O)CCN(C(C(CC#CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1
計算された属性
- せいみつぶんしりょう: 476.19473662g/mol
- どういたいしつりょう: 476.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 845
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 116Ų
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1473265-0.05g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171536-68-6 | 0.05g |
$2829.0 | 2023-05-23 | ||
Enamine | EN300-1473265-5.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171536-68-6 | 5g |
$9769.0 | 2023-05-23 | ||
Enamine | EN300-1473265-50mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171536-68-6 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1473265-5000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171536-68-6 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1473265-250mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171536-68-6 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1473265-1000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171536-68-6 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1473265-0.1g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171536-68-6 | 0.1g |
$2963.0 | 2023-05-23 | ||
Enamine | EN300-1473265-0.25g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171536-68-6 | 0.25g |
$3099.0 | 2023-05-23 | ||
Enamine | EN300-1473265-0.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171536-68-6 | 0.5g |
$3233.0 | 2023-05-23 | ||
Enamine | EN300-1473265-2.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171536-68-6 | 2.5g |
$6602.0 | 2023-05-23 |
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic acid 関連文献
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic acidに関する追加情報
Introduction to 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic Acid (CAS No. 2171536-68-6)
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic acid, with the CAS number 2171536-68-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperidine ring, a hexynoic acid moiety, and a fluorenylmethoxycarbonyl (Fmoc) protected amino group. The presence of these functional groups makes it a versatile intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
The fluorenylmethoxycarbonyl group is a common protecting group in peptide synthesis, providing stability to the amino group during various chemical reactions while allowing for selective deprotection under mild acidic conditions. This feature makes the compound particularly useful in the development of peptide-based therapeutics, where protecting groups play a crucial role in ensuring the correct sequence and conformation of the final product. The hexynoic acid segment introduces a linear alkyne functionality, which can be further modified through various cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds.
The piperidine ring is another key structural element that contributes to the pharmacological properties of this compound. Piperidine derivatives are well-known for their ability to modulate neurotransmitter systems, making them valuable candidates for drugs targeting central nervous system disorders. The hydroxyl group on the piperidine ring further enhances its potential as a pharmacophore by increasing hydrogen bonding capabilities, which can improve binding affinity to biological targets. The combination of these structural features suggests that 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic acid could serve as a precursor for novel therapeutic agents with applications in areas such as pain management, cognitive enhancement, and neuroprotection.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex molecules like this one. Techniques such as solid-phase peptide synthesis (SPPS) and continuous flow chemistry have revolutionized the way these compounds are synthesized, allowing for higher yields and purities with reduced environmental impact. The use of advanced computational tools has also played a significant role in predicting and optimizing reaction pathways, thereby accelerating the discovery process. These innovations have made it possible to explore the synthetic potential of compounds like 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4ynoyl-4-hydroxypiperidine-4-carboxylic acid more rapidly than ever before.
In terms of biological activity, preliminary studies have indicated that derivatives of this compound exhibit promising properties as modulators of enzyme activity and receptor binding. For instance, modifications to the fluorenylmethoxycarbonyl group can alter the metabolic stability and pharmacokinetic profile of the molecule, while changes to the hexynoic acid segment can fine-tune interactions with specific biological targets. Such flexibility makes this compound an attractive scaffold for structure-based drug design (SBDD), where computational modeling is used to predict how changes in molecular structure will affect biological activity.
The integration of machine learning algorithms into drug discovery has further enhanced the potential of compounds like this one. By analyzing large datasets of known drug structures and their biological activities, machine learning models can predict new molecular structures with desired properties. This approach has led to the identification of novel pharmacophores and optimized synthetic routes, significantly reducing the time and cost associated with drug development. The application of these technologies to 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4ynoyl-4-hydroxypiperidine-4-carboxylic acid could uncover new therapeutic applications that were previously unexplored.
The role of chiral centers in determining biological activity cannot be overstated. The presence of stereocenters in this compound can lead to enantiomerically pure derivatives with enhanced specificity and reduced side effects. Techniques such as asymmetric catalysis and enzymatic resolution have become increasingly sophisticated, allowing for the efficient production of enantiomerically enriched compounds on industrial scales. This capability is crucial for developing drugs that target chiral biological receptors or enzymes, where even small differences in stereochemistry can significantly impact efficacy.
The environmental impact of pharmaceutical synthesis is also an important consideration today. Green chemistry principles emphasize minimizing waste generation, using renewable feedstocks, and employing energy-efficient processes. Recent developments in flow chemistry have demonstrated how continuous processing can reduce solvent usage and improve reaction yields while maintaining high purity standards. Applying these principles to the synthesis of 1-2-({(9H-fluorenylmethoxycarbonyl}amino))hex-4ynyl-4-hydroxypiperidine-4-carboxylic acid could pave the way for more sustainable production methods that align with global sustainability goals.
The future prospects for this compound are promising given its versatile structural features and potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies, compounds like 1-2-({(9H-fluorenylmethoxycarbonyl}amino))hex-4ynoyl-4-hydroxypiperidine-4-carboxylic acid are likely to play an increasingly important role in drug discovery and development pipelines. Collaborative efforts between academic researchers and industry scientists will be essential in translating laboratory findings into viable therapeutics that address unmet medical needs worldwide.
2171536-68-6 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic acid) 関連製品
- 1556604-94-4(2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine)
- 52578-37-7(ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate)
- 1808068-80-5((1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine)
- 2228423-58-1(3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid)
- 866810-53-9(2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-3-(methylsulfanyl)phenylacetamide)
- 2171441-28-2((3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid)
- 131747-33-6(2-acetoxymethyl-4-nitropyridine)
- 2228345-53-5(methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate)
- 897619-34-0(2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol)
- 1354960-80-7(5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride)



